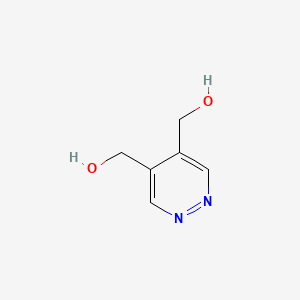

Pyridazine-4,5-diyldimethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

[5-(hydroxymethyl)pyridazin-4-yl]methanol |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-1-7-8-2-6(5)4-10/h1-2,9-10H,3-4H2 |

InChI Key |

OIAJNPURXFXAEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=N1)CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Pyridazine 4,5 Diyldimethanol and Its Precursors

Strategic Approaches to Pyridazine (B1198779) Ring System Construction

The formation of the pyridazine nucleus is the foundational step in the synthesis of pyridazine-4,5-diyldimethanol. Various methods have been developed to construct this six-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Conventional Cyclization Pathways for Pyridazine Core Formation

The most traditional and widely employed method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.orgyoutube.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern on the final pyridazine ring. For the synthesis of precursors to this compound, a 1,4-dicarbonyl compound with appropriate functional groups at the C2 and C3 positions (which will become the C4 and C5 positions of the pyridazine) is required.

Inverse Electron Demand Diels-Alder Reactions in Pyridazine Synthesis

A more modern and highly efficient approach to pyridazine synthesis is the inverse electron demand Diels-Alder (IEDDA) reaction. nih.govacs.org This powerful cycloaddition involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile (an alkene or alkyne). rsc.orgnih.gov The reaction initially forms a bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to yield the pyridazine ring. rsc.orgresearchgate.net The regioselectivity of this reaction is a key advantage, allowing for the controlled placement of substituents on the pyridazine core. organic-chemistry.org By selecting a dienophile with the desired functionalities, precursors to this compound can be synthesized with high precision.

Table 1: Comparison of Pyridazine Ring Construction Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Cyclization | Condensation of 1,4-dicarbonyl compounds with hydrazine. wikipedia.orgyoutube.com | Readily available starting materials. | May require an additional oxidation step. chemtube3d.com |

| Inverse Electron Demand Diels-Alder (IEDDA) | Cycloaddition of a 1,2,4,5-tetrazine with an alkene or alkyne. nih.govacs.org | High efficiency, excellent regiocontrol, mild reaction conditions. rsc.orgorganic-chemistry.org | Tetrazine precursors can be complex to synthesize. |

| Hydrazine-Based Cyclocondensation | Reaction of various dicarbonyl synthons with hydrazine hydrate. nih.govliberty.edu | Versatile, with a broad scope of applicable precursors. | Can sometimes lead to mixtures of products. |

Hydrazine-Based Cyclocondensation Methods for Pyridazine Rings

Expanding on the conventional cyclization pathway, various hydrazine-based cyclocondensation reactions offer versatile routes to the pyridazine core. nih.gov This family of reactions is not limited to 1,4-diketones and can utilize other dicarbonyl synthons or their equivalents. asianpubs.org For instance, the reaction of maleic anhydride (B1165640) derivatives with hydrazine is a common method to produce pyridazinediones, which can then be further functionalized. youtube.com The versatility of the starting materials allows for the introduction of a wide range of substituents onto the pyridazine ring system. liberty.edunih.gov

Regioselective Functionalization of the Pyridazine Nucleus

Once the pyridazine ring is formed, the next critical phase is the regioselective introduction of the hydroxymethyl groups at the C4 and C5 positions. This is typically achieved through the transformation of precursor functional groups.

Introduction of Hydroxymethyl Groups at Pyridazine-4,5-Positions

Direct introduction of hydroxymethyl groups onto an unsubstituted pyridazine ring at the 4 and 5 positions is challenging. Therefore, a more common strategy involves the synthesis of a pyridazine derivative that already contains functional groups at these positions, which can then be converted to hydroxymethyl groups. A key precursor for this purpose is pyridazine-4,5-dicarboxylic acid or its ester derivatives. scbt.com These precursors can be synthesized through various methods, including the cyclization strategies mentioned in section 2.1, using appropriately substituted starting materials. For example, the reaction of dimethyl acetylenedicarboxylate (B1228247) with a suitable tetrazine in an IEDDA reaction can directly yield a pyridazine-4,5-dicarboxylate.

Reduction Strategies for Dicarboxylate or Dicarbaldehyde Precursors to Alcohols

The final step in the synthesis of this compound is the reduction of the carbonyl functionalities of a suitable precursor, such as pyridazine-4,5-dicarboxylic acid, its corresponding diester, or pyridazine-4,5-dicarbaldehyde. This transformation is most commonly achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of both esters and carboxylic acids to their corresponding primary alcohols. The reduction of a pyridazine-4,5-dicarboxylate ester with LiAlH₄ in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), would be expected to yield this compound in good yield. A similar reduction of pyrazole-3,4-dicarboxylate esters to 3,4-bishydroxymethylpyrazole has been successfully demonstrated and serves as a procedural analog. rsc.org

Alternatively, if the precursor is pyridazine-4,5-dicarbaldehyde, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) can be employed. This reagent is selective for the reduction of aldehydes and ketones and would efficiently convert the dicarbaldehyde to the desired diol.

Table 2: Reducing Agents for Dicarboxylate/Dicarbaldehyde Conversion

| Precursor | Reducing Agent | Product | Key Considerations |

|---|---|---|---|

| Pyridazine-4,5-dicarboxylate ester | Lithium aluminum hydride (LiAlH₄) | This compound | Requires anhydrous conditions; highly reactive. |

| Pyridazine-4,5-dicarboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound | Requires anhydrous conditions; more vigorous reaction than with esters. |

| Pyridazine-4,5-dicarbaldehyde | Sodium borohydride (NaBH₄) | This compound | Milder conditions; selective for aldehydes. |

Exploration of Environmentally Benign Synthetic Protocols for this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern green chemistry. For the synthesis of this compound and its precursors, research has been moving towards protocols that minimize waste, reduce energy consumption, and utilize less hazardous substances. These approaches stand in contrast to traditional synthetic routes that may rely on harsh reagents and generate significant environmental burdens.

A key strategy in the green synthesis of pyridazine derivatives involves the use of alternative reaction media. For instance, ionic liquids have been investigated as recyclable solvents and catalysts for the synthesis of pyridazine derivatives through inverse-type Diels-Alder reactions. This method has been shown to dramatically reduce reaction times from days to hours and increase product yields significantly when compared to conventional methods sioc-journal.cn. Such protocols align with the principles of green chemistry by improving atom economy and allowing for the reuse of the reaction medium sioc-journal.cn.

Another avenue for environmentally friendly synthesis is the development of metal-free reaction conditions. Metal catalysts, while often efficient, can lead to product contamination and present disposal challenges. Researchers have developed metal-free, neutral reaction conditions for the synthesis of pyridazine derivatives, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines organic-chemistry.orgorganic-chemistry.org. This approach offers high regioselectivity and broad substrate compatibility, providing a more sustainable alternative to some metal-catalyzed processes organic-chemistry.orgorganic-chemistry.org.

The synthesis of key precursors to this compound, such as Pyridazine-4,5-dicarboxylic acid and its anhydride, is also a target for green chemistry innovations. While specific green protocols for these exact precursors are not extensively detailed in the provided results, the general principles of green chemistry for pyridazine synthesis can be applied. For example, utilizing water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy input, or developing catalytic routes that avoid stoichiometric reagents would represent significant advancements.

One of the precursors, Pyridazine-4,5-dicarboxylic anhydride, is a versatile synthon for creating more complex molecules rsc.orgresearchgate.netresearchgate.net. The development of a sustainable method to produce this anhydride would have a cascading positive environmental impact on the synthesis of its downstream derivatives.

The following table summarizes key aspects of environmentally benign approaches relevant to the synthesis of pyridazine derivatives, which could be adapted for this compound and its precursors.

| Green Chemistry Approach | Key Features | Potential Application to this compound Synthesis |

| Use of Ionic Liquids | Recyclable solvent and catalyst; reduced reaction times; increased yields sioc-journal.cn. | Synthesis of the pyridazine ring from precursors via cycloaddition reactions. |

| Metal-Free Catalysis | Avoids metal contamination; often milder reaction conditions; good functional group tolerance organic-chemistry.orgorganic-chemistry.org. | Formation of the core pyridazine structure under neutral conditions. |

| Microwave-Assisted Synthesis | Rapid heating; significantly reduced reaction times; potential for improved yields and cleaner reactions. | Acceleration of cyclization or functional group transformation steps. |

| Use of Water as a Solvent | Environmentally benign; non-toxic; readily available. | Could be explored for reactions where reactants have sufficient water solubility. |

By integrating these and other green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint from the initial synthesis of its precursors to the final product.

Derivatization and Transformational Chemistry of Pyridazine 4,5 Diyldimethanol

Chemical Transformations of the Primary Alcohol Functionalities

The two primary alcohol groups are key sites for derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Esterification Reactions for Molecular Diversification

The primary hydroxyl groups of Pyridazine-4,5-diyldimethanol are expected to readily undergo esterification. This class of reaction is fundamental for creating derivatives with modified polarity, solubility, and biological activity. The reaction typically involves treating the diol with a carboxylic acid, acid chloride, or acid anhydride (B1165640).

Common esterification methods that could be applied include:

Fischer-Speier Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This method is a classic approach for producing esters from alcohols google.com.

Reaction with Acid Chlorides: Acyl chlorides react with alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270), to form esters. This method is generally faster and more efficient than Fischer esterification.

Yamaguchi Esterification: This is a mild and effective method for synthesizing esters, particularly for sterically hindered substrates. It uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) frontiersin.org.

These reactions would yield mono- or di-esters, depending on the stoichiometry of the acylating agent used. The resulting esters could serve as valuable intermediates in the synthesis of pharmaceuticals and functional materials.

Etherification and Related Alkylation Processes

Etherification of the diol's hydroxyl groups provides another route to molecular diversification, leading to derivatives with altered chemical and physical properties. Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

For a diol like this compound, selective mono- or di-alkylation could be achieved by carefully controlling the reaction conditions, such as the amount of base and alkylating agent. Polar aprotic solvents are generally favored for these reactions semanticscholar.org. The resulting ethers could be used as building blocks in supramolecular chemistry or as intermediates for agrochemicals.

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol groups can be oxidized to form the corresponding aldehydes or carboxylic acids, which are pivotal functional groups in organic synthesis. The outcome of the oxidation depends on the choice of the oxidizing agent and the reaction conditions.

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage (Pyridazine-4,5-dicarbaldehyde), mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. It is crucial to perform the reaction under anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic solution (Jones oxidation), will typically oxidize primary alcohols directly to carboxylic acids, yielding Pyridazine-4,5-dicarboxylic acid. This transformation is a common step in the synthesis of heterocyclic carboxylic acids, which are important precursors in drug discovery growingscience.com. The synthesis of pyridazine-4-carboxylic acid esters has been achieved through the oxidation of corresponding dihydropyridazine (B8628806) derivatives pharm.or.jp.

Reactivity Studies Involving the Pyridazine (B1198779) Nitrogen Atoms

The pyridazine ring contains two adjacent nitrogen atoms, which are electron-withdrawing and also possess lone pairs of electrons, making them sites for both electrophilic attack (on the nitrogen atoms) and nucleophilic attack (on the carbon atoms of the ring).

N-Alkylation and N-Oxidation Chemistry

N-Alkylation: The nitrogen atoms of the pyridazine ring can act as nucleophiles and react with alkyl halides to form quaternary pyridazinium salts. This N-alkylation introduces a positive charge and significantly alters the electronic properties of the ring. Studies on other pyridazine systems have shown that N-alkylation can be achieved using various alkylating agents in the presence of a base clockss.org. The resulting pyridazinium salts can be valuable as ionic liquids or as precursors for ylides in cycloaddition reactions researchgate.net.

N-Oxidation: The pyridazine nitrogens can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). Pyridazine N-oxides are versatile intermediates; the N-oxide group can activate the ring for further functionalization or can itself be a source of oxygen for other reactions nih.gov. Research on pyridazine N-oxides has shown their utility as photoactivatable precursors of reactive oxygen species jst.go.jp.

Nucleophilic Attack and Adduct Formation

The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAAr): If the pyridazine ring of the diol were further substituted with a good leaving group (like a halogen), it would readily undergo nucleophilic aromatic substitution. Studies on halopyridazines show that nucleophiles can displace the halide to form a variety of substituted pyridazines mdpi.comwur.nl.

Addition of Nucleophiles: Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), can add directly to the carbon atoms of the pyridazine ring. Studies on the related pyridazino[4,5-d]pyridazine (B3350090) system show that polar organometallic reagents add selectively to the C5 position researchgate.net. It has also been noted that the parent pyridazine can form an anionic σ-adduct with the amide ion at the C4 position asianpubs.org.

Condensation Reactions: The core pyridazine structure can be built via condensation reactions. The standard synthesis involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) mdpi.com. This principle is widely used in the synthesis of various pyridazine and fused-pyridazine systems arkat-usa.org.

Modifications of the Pyridazine Ring System

The chemical modification of the pyridazine core within this compound is a key area of interest for creating diverse molecular architectures. The inherent electronic properties of the diazine ring govern its reactivity, particularly towards electrophilic substitution and metal-catalyzed functionalization.

Electrophilic Aromatic Substitution Potential on the Pyridazine Ring

The pyridazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. taylorfrancis.comuoanbar.edu.iq This electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions, making it much less reactive than benzene (B151609). researchgate.netwikipedia.orgitpa.lt The reactivity of pyridazine is often compared to that of highly deactivated benzene derivatives, such as nitrobenzene. uoanbar.edu.iqresearchgate.netnowgonggirlscollege.co.in

The two nitrogen atoms withdraw electron density from the carbon atoms of the ring, with the effect being most pronounced at the α-positions (C-3 and C-6) and the γ-position (C-4 and C-5). uoanbar.edu.iqmatanginicollege.ac.in Consequently, any electrophilic attack is directed towards the β-positions (C-4 and C-5), which are the least electron-deficient. However, in this compound, these positions are already substituted. The remaining open positions for substitution are C-3 and C-6.

For an electrophile to react, it must overcome a high activation energy. Reactions such as nitration or halogenation, if they proceed at all, typically require harsh conditions. uoanbar.edu.iqnowgonggirlscollege.co.in Friedel-Crafts alkylation and acylation reactions generally fail because the Lewis acid catalyst coordinates with the basic nitrogen atom, leading to even stronger deactivation of the ring. wikipedia.orgresearchgate.net

In the specific case of this compound, the hydroxymethyl groups at the C-4 and C-5 positions are weak activating groups and are not anticipated to substantially counteract the profound deactivating effect of the ring nitrogens. Scientific literature detailing successful electrophilic aromatic substitution directly on the C-3 or C-6 positions of this compound is scarce, suggesting that this approach is synthetically challenging. The low reactivity can be attributed to the frontier molecular orbitals of the pyridazine system, where the highest occupied molecular orbital (HOMO) may not be a π orbital, making the interaction with electrophiles unfavorable. researchgate.net

Table 1: Inferred Reactivity of this compound Ring Positions to Electrophilic Attack

| Ring Position | Electronic Character | Predicted Reactivity towards Electrophiles | Notes |

| N-1, N-2 | Basic, Nucleophilic | Site of protonation or Lewis acid coordination, leading to further ring deactivation. uoanbar.edu.iqnowgonggirlscollege.co.in | Not a site for electrophilic substitution on the ring itself. |

| C-3, C-6 | α-position, Electron-deficient | Very low. | These are the only available positions for substitution but are strongly deactivated. |

| C-4, C-5 | β-position, Substituted | Not available for substitution. | Generally the preferred site for EAS in unsubstituted pyridazine, but occupied here. |

Transformations via Metal-Catalyzed Cross-Coupling Reactions

In contrast to the challenges of electrophilic substitution, metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the pyridazine ring. nih.goveie.grwiley-vch.de These methods are widely used for C-C and C-heteroatom bond formation in the synthesis of complex heterocyclic molecules. eie.gracs.orgnih.gov The Suzuki-Miyaura coupling, in particular, has been successfully applied to pyridazine systems. mdpi.comthieme-connect.comnih.gov

This approach typically involves the reaction of a halo-pyridazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst. nih.govthieme-connect.com Therefore, a synthetic strategy for modifying this compound via cross-coupling would first require the regioselective introduction of a halogen atom (e.g., chlorine or bromine) at the C-3 and/or C-6 positions. The resulting halo-derivative would then serve as the substrate for the coupling reaction. The electron-deficient nature of the pyridazine ring can be advantageous in this context, as it facilitates the initial oxidative addition of the palladium catalyst to the carbon-halogen bond. nih.gov

Research has demonstrated the successful Suzuki-Miyaura coupling of various chloropyridazines and bromopyridazines with a wide range of (hetero)arylboronic acids. mdpi.comthieme-connect.comrsc.org These reactions often proceed in good yields under relatively mild conditions, tolerating a variety of functional groups. nih.gov This modular approach allows for the introduction of diverse aryl and heteroaryl substituents onto the pyridazine core, a task difficult to achieve by other means.

For instance, studies have shown that 3-chloropyridazines can be coupled with different phenylboronic acids using a Pd(PPh₃)₄ catalyst and a base like sodium carbonate. thieme-connect.com Microwave-assisted protocols have also been developed to accelerate these transformations, yielding products in moderate to good yields in short reaction times. nih.gov The choice of catalyst, ligands, and reaction conditions can be tuned to optimize the reaction for specific substrates. nih.govrsc.org

While direct examples starting from this compound are not prominent in the literature, the extensive success with other substituted pyridazines provides a clear and viable pathway for its derivatization. The synthesis of a precursor like 3-bromo- (B131339) or 3,6-dichloro-pyridazine-4,5-diyldimethanol would open up access to a vast chemical space through subsequent cross-coupling reactions. rsc.orgorganic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Substituted Pyridazine Scaffolds

| Pyridazine Substrate | Coupling Partner | Catalyst / Base / Solvent | Conditions | Product | Yield | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / DME, EtOH, H₂O | 80 °C, 48 h | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 52% | mdpi.com |

| 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene, EtOH | 110 °C | 3-Methoxy-6-phenylpyridazine | 90% | thieme-connect.com |

| 6-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | 3-Fluorophenylboronic acid | Pd-SPhos / K₃PO₄ / Dioxane, H₂O | 140 °C, 30 min (MW) | 6-(3-Fluorophenyl)-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | 72% | nih.gov |

| 3,5-Dichloropyridazine | (2-Fluoro-5-bromopyridin-3-yl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ / 1,4-Dioxane | Not specified | 5-Bromo-3-(5-chloropyridazin-3-yl)-2-fluoropyridine | Major product at C3 | rsc.org |

Coordination Chemistry and Ligand Design Principles of Pyridazine 4,5 Diyldimethanol

Chelation Modes and Coordination Geometries with Metal Ions

The arrangement of donor atoms in Pyridazine-4,5-diyldimethanol—specifically, the two adjacent ring nitrogens and the two hydroxymethyl groups at the 4 and 5 positions—suggests a versatile and robust coordination capability.

This compound is anticipated to be an effective N,O-chelating ligand. The proximity of the hydroxymethyl group (-CH₂OH) to a nitrogen atom of the pyridazine (B1198779) ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. This N,O-chelate motif is a common and stable arrangement in coordination chemistry, often seen in pyridine-alcohol based ligands which are known for their strong coordination toward a wide range of transition metal ions. mdpi.com

The ligand possesses two such N,O-chelating arms, located on adjacent carbon atoms of the pyridazine ring. This configuration allows the ligand to potentially act as a tetradentate donor, binding to a single metal center or bridging two different metal centers. The analogous ligand, Pyrazine-2,5-diyldimethanol, has been reported to function as a symmetric N,O-chelating tetra-dentate organic ligand. mdpi.com In its complexes, it forms two stable five-membered chelate rings. mdpi.com Given the similar electronic and structural features, this compound is expected to exhibit comparable N,O-chelation, leading to stable complexes with various metal ions.

The bifunctional nature of this compound makes it an excellent candidate for a bridging ligand in the construction of extended one-, two-, or three-dimensional coordination networks. There are two primary ways it can bridge metal centers:

Bridging via N,O-Chelating Arms: Each of the two N,O-chelating arms can coordinate to a different metal ion, thus linking them together. This is a common strategy for building coordination polymers.

Bridging via Pyridazine Nitrogen Atoms: The two adjacent nitrogen atoms of the pyridazine ring itself can bridge two metal atoms. Pyridazine and its derivatives are well-known to act as bridging ligands, facilitating the formation of polymeric complexes. researchgate.net This bridging mode can bring metal centers into close proximity, which can be of interest for studying magnetic or electronic interactions.

The combination of these bridging modes provides a pathway to complex and diverse architectures. For instance, the pyrazine (B50134) analogue, Pyrazine-2,5-diyldimethanol, has been shown to construct 1D and 3D coordination polymers by bridging metal ions like Cu(II), Zn(II), Hg(II), and Cd(II) through its two N,O-chelating sites. mdpi.com

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The rational design of CPs and MOFs relies on the careful selection of metal nodes and organic linkers to control the dimensionality and topology of the resulting framework. taylorandfrancis.com this compound offers multiple coordination sites, making it a versatile building block for such materials.

One-dimensional coordination polymers can be rationally designed by controlling the coordination environment of the metal ion. rsc.org By using metal ions that prefer a specific coordination geometry (e.g., square planar or octahedral) and by employing ancillary ligands that block some coordination sites, the growth of the polymer can be restricted to one dimension.

In the case of the analogous Pyrazine-2,5-diyldimethanol, 1D coordination polymers were successfully synthesized with Cu(II), Zn(II), and Hg(II). mdpi.com In these structures, the pyrazine ligand and bridging halide ions work in concert to link the metal centers into infinite chains. mdpi.com For example, in {[Cu(pyzdmH2)0.5(µ-Br)(Br)(H2O)]·H2O}n, the copper ions are bridged by both the organic ligand and bromide ions to form a 1D chain. mdpi.com A similar approach using this compound, combined with suitable metal salts and reaction conditions, could predictably yield 1D architectures. The flexibility of the hydroxymethyl groups could also allow for the formation of helical or zigzag chains.

Table 1: Examples of 1D Coordination Polymers Formed with an Analogous Diazine-diyldimethanol Ligand Data based on Pyrazine-2,5-diyldimethanol mdpi.com

| Compound | Metal Ion | Dimensionality | Crystal System | Space Group |

| {[Cu(pyzdmH2)0.5(µ-Br)(Br)(H2O)]·H2O}n | Cu(II) | 1D | Monoclinic | P2₁/c |

| {[Zn2(pyzdmH2)(µ-Cl)(Cl)3(H2O)]·H2O}n | Zn(II) | 1D | Monoclinic | P2₁/n |

| [Hg2(pyzdmH2)0.5(µ-Cl)2(Cl)2]n | Hg(II) | 1D | Triclinic | P-1 |

To construct higher-dimensional networks, it is necessary to use metal centers or ligands that can extend the structure in more than one direction. Strategies to achieve 2D and 3D frameworks include using metal ions with higher coordination numbers and geometries that are not linear, and employing ligands that can bridge multiple metal centers in a divergent manner. rsc.orgnih.gov

The tetradentate nature of this compound, combined with the potential for the pyridazine N-N moiety to also participate in bridging, provides a clear pathway to 2D and 3D structures. The choice of metal ion is critical; for instance, Cd(II) often exhibits a preference for higher coordination numbers and can lead to 3D networks. This is demonstrated in the case of Pyrazine-2,5-diyldimethanol, where its reaction with cadmium halides resulted in 3D coordination networks. mdpi.com In these structures, the organic ligand and halide ions bridge the cadmium centers to create a robust 3D framework. mdpi.com The introduction of secondary ligands with different geometries could also be used to tune the final dimensionality, a common strategy in MOF synthesis. mdpi.com

Table 2: Examples of 3D Coordination Polymers Formed with an Analogous Diazine-diyldimethanol Ligand Data based on Pyrazine-2,5-diyldimethanol mdpi.com

| Compound | Metal Ion | Dimensionality | Crystal System | Space Group |

| {[Cd2(pyzdmH2)(µ-Cl)4]·H2O}n | Cd(II) | 3D | Monoclinic | C2/c |

| {[Cd2(pyzdmH2)(µ-Br)4]·H2O}n | Cd(II) | 3D | Monoclinic | C2/c |

The self-assembly process that leads to the formation of coordination polymers is highly sensitive to the reaction conditions, with counterions and solvents playing a crucial role in determining the final structure and dimensionality. mdpi.com

Counterions: Anions from the metal salt can have a profound influence. rsc.org

Coordinating Anions: Small, coordinating anions like halides (Cl⁻, Br⁻) can act as ligands themselves, bridging metal centers and directly participating in the construction of the polymer backbone. This is clearly observed in the CPs formed with Pyrazine-2,5-diyldimethanol, where chloride and bromide ions are integral to the 1D and 3D structures. mdpi.com

Non-coordinating Anions: Large, non-coordinating anions like PF₆⁻ or ClO₄⁻ tend to not bind to the metal center, leaving more coordination sites available for the primary organic ligand and solvent molecules. This can lead to more open framework structures.

Templating Effect: Counterions can also act as templates, directing the assembly of the coordination network around them through electrostatic and hydrogen bonding interactions.

Solvents: The choice of solvent can also direct the outcome of the synthesis. mdpi.com

Coordinating Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water can coordinate to the metal ions. mdpi.comresearchgate.net This competition for coordination sites between the solvent and the organic linker can lead to lower-dimensional structures or even prevent the formation of a polymer altogether. mdpi.com

Solvothermal/Hydrothermal Conditions: The temperature and pressure conditions used in solvothermal or hydrothermal synthesis can influence the final product, often leading to more crystalline and thermodynamically stable phases. rsc.org

By carefully manipulating these factors—metal ion, ligand design, counterion, and solvent system—a high degree of control can be exerted over the synthesis of coordination polymers with this compound, allowing for the targeted construction of materials with desired dimensionality and properties.

Spectroscopic and Structural Analysis of Metal Complexes

The characterization of metal complexes formed with this compound is crucial for understanding their coordination chemistry and predicting their properties. A suite of spectroscopic and analytical techniques is employed to elucidate the nature of the metal-ligand interactions, the electronic environment of the metal center, and the precise three-dimensional arrangement of the atoms. While direct and extensive research on the coordination complexes of this compound is limited, valuable insights can be drawn from studies on its constitutional isomer, Pyrazine-2,5-diyldimethanol, and other related pyridazine-based ligands. These analogous systems provide a framework for interpreting the spectroscopic and structural data that would be anticipated for this compound complexes.

Vibrational Spectroscopy for Metal-Ligand Bond Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the coordination of a ligand to a metal center. The binding of this compound to a metal ion would induce noticeable shifts in the vibrational frequencies of its constituent functional groups.

Key vibrational modes to monitor include:

Pyridazine Ring Vibrations: The stretching and bending vibrations of the C=N and C=C bonds within the pyridazine ring are sensitive to coordination. Upon complexation, these bands are expected to shift, typically to higher wavenumbers, due to the perturbation of the ring's electron density.

C-O Stretching of the Methanol Groups: The C-O stretching frequency of the hydroxymethyl groups would be a key indicator of their involvement in coordination. If the oxygen atoms of the methanol moieties coordinate to the metal center, a shift in the ν(C-O) band would be observed.

O-H Stretching: The broad ν(O-H) band of the alcohol groups would also be affected by coordination, potentially sharpening or shifting depending on the nature of the interaction and the presence of hydrogen bonding.

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand (M-N and M-O) gives rise to new vibrational modes at lower frequencies, typically in the far-IR region (below 600 cm⁻¹). The positions of these bands are dependent on the mass of the metal ion and the strength of the metal-ligand bonds.

In a study of coordination polymers formed with the related ligand Pyrazine-2,5-diyldimethanol, IR spectroscopy was utilized to confirm the coordination of the ligand. For instance, shifts in the characteristic ring vibrations of the pyrazine moiety and changes in the O-H stretching region provided evidence of ligand-metal interaction.

Table 1: Expected IR Vibrational Frequency Shifts upon Coordination of this compound

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination |

| Pyridazine Ring (C=N, C=C) | 1600-1400 | Shift to higher frequency |

| C-O Stretch (Methanol) | 1050-1000 | Shift to lower or higher frequency |

| O-H Stretch (Methanol) | 3400-3200 (broad) | Sharpening and/or shift |

| Metal-Nitrogen (M-N) Stretch | N/A | Appearance of new bands (600-400) |

| Metal-Oxygen (M-O) Stretch | N/A | Appearance of new bands (500-300) |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. The spectra of this compound complexes would be expected to display two main types of electronic transitions:

Intra-ligand Transitions: These transitions occur within the this compound ligand itself. They are typically observed in the ultraviolet region and correspond to π → π* and n → π* transitions of the pyridazine ring. Upon coordination to a metal ion, the energies of these transitions may be shifted.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the transfer of an electron between the ligand and the metal center. LMCT bands arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital, while MLCT bands result from the opposite process. These transitions are often intense and can occur in the visible region, contributing to the color of the complex.

d-d Transitions: For transition metal complexes with partially filled d-orbitals, electronic transitions between these d-orbitals can occur. These transitions are typically weak and are observed in the visible region. The energy and number of d-d transitions provide information about the geometry of the complex and the strength of the ligand field.

For example, in the characterization of various pyridazine-based metal complexes, UV-Vis spectroscopy has been instrumental in determining the coordination environment of the metal ions. The positions and intensities of the observed bands are used to calculate ligand field parameters, which quantify the splitting of the d-orbitals by the ligand.

Table 2: Representative Electronic Transitions for a Hypothetical First-Row Transition Metal Complex of this compound

| Transition Type | Wavelength Range (nm) | Description |

| Intra-ligand (π → π) | < 300 | Electronic transitions within the pyridazine ring. |

| Intra-ligand (n → π) | 300 - 400 | Electronic transitions involving non-bonding electrons on the nitrogen atoms. |

| Charge Transfer (MLCT/LMCT) | 400 - 600 | Electron transfer between metal and ligand orbitals. |

| d-d Transitions | 500 - 800 | Electronic transitions between metal d-orbitals. |

Single-Crystal X-ray Diffraction for Precise Structural Elucidation

For complexes of this compound, single-crystal X-ray diffraction would reveal:

Coordination Mode of the Ligand: It would unambiguously show how the ligand binds to the metal center, for example, whether it acts as a bidentate ligand through the two pyridazine nitrogen atoms, a chelating ligand involving one nitrogen and one oxygen atom, or a bridging ligand connecting multiple metal centers.

Coordination Geometry of the Metal Ion: The arrangement of the donor atoms around the central metal ion (e.g., octahedral, tetrahedral, square planar) would be determined.

Bond Lengths and Angles: Precise measurements of the metal-ligand bond lengths (M-N and M-O) and the angles within the coordination sphere provide insight into the strength and nature of the coordination bonds.

Supramolecular Structure: The analysis would also reveal how the individual complex units are arranged in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking.

In studies on the coordination polymers of the isomeric ligand, Pyrazine-2,5-diyldimethanol, single-crystal X-ray diffraction has shown that the ligand can act as a bridging linker, connecting metal centers to form one-dimensional chains or three-dimensional networks. For instance, in a copper(II) bromide complex, the pyrazine ligand bridges copper centers, which are also bridged by bromide ions.

Table 3: Illustrative Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| M-N Bond Length (Å) | 2.05 - 2.15 |

| M-O Bond Length (Å) | 2.10 - 2.25 |

| N-M-N Bite Angle (°) | ~60-70 (for chelation) |

| O-M-O Angle (°) | ~85-95 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from a single-crystal X-ray diffraction study.

Computational and Theoretical Investigations on Pyridazine 4,5 Diyldimethanol

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic characteristics of a molecule, which in turn govern its reactivity and potential as a ligand. For Pyridazine-4,5-diyldimethanol, these analyses are pivotal in understanding its behavior in chemical reactions and its coordination capabilities with metal ions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the oxygen atoms of the hydroxymethyl groups, making these the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the π-system of the pyridazine ring, indicating its susceptibility to nucleophilic attack. Theoretical calculations are essential to precisely determine the energies and spatial distributions of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Note: This data is hypothetical and serves as an illustrative example of what computational studies would yield.

Atomic Charges and Electrostatic Potential Maps

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges and visualized using electrostatic potential (ESP) maps. These tools are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding and coordination. malayajournal.orgresearchgate.net

In this compound, the nitrogen atoms of the pyridazine ring and the oxygen atoms of the hydroxymethyl groups are expected to possess negative partial charges, making them nucleophilic centers. An ESP map would visually represent these regions in shades of red. The hydrogen atoms of the hydroxyl groups and the carbon atoms of the pyridazine ring would likely exhibit positive partial charges, indicating electrophilic sites, which would be depicted in shades of blue. This charge distribution is fundamental to the molecule's ability to act as a hydrogen bond donor and acceptor, as well as a chelating ligand.

Electronic Descriptors for Ligand Behavior Prediction

A range of electronic descriptors derived from quantum chemical calculations can be used to predict the behavior of a molecule as a ligand. acs.org Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide quantitative measures of a molecule's ability to accept or donate electrons in a chemical bond.

For this compound, these descriptors would offer a more nuanced understanding of its coordination properties beyond simple FMO analysis. A lower chemical hardness, for instance, would suggest a greater propensity for charge transfer with a metal center, indicative of strong ligand-metal bonding.

Table 2: Calculated Electronic Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.875 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.625 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 3.28 |

Note: These values are derived from the hypothetical FMO energies in Table 1 and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. nih.govmdpi.com For a flexible molecule like this compound, which possesses rotatable hydroxymethyl groups, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them.

These simulations can provide insights into the molecule's flexibility in solution, which is a critical factor in its ability to chelate to a metal ion. The ability of the hydroxymethyl groups to orient themselves appropriately for coordination is a key determinant of the stability of the resulting metal complex. MD simulations can also elucidate the role of solvent molecules in stabilizing certain conformations through intermolecular interactions.

Theoretical Modeling of Coordination and Supramolecular Interactions

Theoretical modeling plays a crucial role in understanding and predicting how this compound interacts with metal ions to form coordination complexes and how these complexes can assemble into larger supramolecular structures.

Calculation of Metal-Ligand Binding Energies

A key aspect of theoretical modeling is the calculation of metal-ligand binding energies. These calculations, often performed using Density Functional Theory (DFT), can quantify the strength of the interaction between this compound and various metal ions. banglajol.info By comparing the binding energies for different metal ions, it is possible to predict the selectivity of the ligand.

Furthermore, these calculations can elucidate the nature of the bonding, distinguishing between electrostatic and covalent contributions. d-nb.info For this compound, the binding energy would be influenced by the chelation effect, where the two hydroxymethyl groups and the pyridazine nitrogen atoms coordinate to the metal center, forming stable five- or six-membered rings.

Table 3: Hypothetical Binding Energies of this compound with Divalent Metal Ions

| Metal Ion | Binding Energy (kcal/mol) |

| Cu(II) | -45.2 |

| Ni(II) | -38.7 |

| Zn(II) | -35.1 |

| Co(II) | -32.5 |

Note: This data is hypothetical and for illustrative purposes. The trend reflects the typical Irving-Williams series for the stability of high-spin octahedral complexes.

Simulation of Non-Covalent Interaction Energies within Extended Networks

Computational and theoretical investigations are pivotal in elucidating the intricate network of non-covalent interactions that govern the supramolecular assembly of crystalline solids. While specific research on the simulation of non-covalent interaction energies within extended networks of this compound is not extensively documented in publicly available literature, the methodologies and principles can be understood by examining studies on related pyridazine and pyridine (B92270) derivatives. These studies provide a framework for how such investigations would be approached and the nature of the expected findings.

The stability of molecular crystals is determined by a delicate balance of various non-covalent interactions, including hydrogen bonds, π–π stacking, C–H···π, and van der Waals forces. mdpi.com Computational chemistry offers powerful tools to dissect and quantify these interactions, providing insights that are complementary to experimental techniques like X-ray diffraction.

Hirshfeld Surface Analysis

A primary tool in the computational analysis of intermolecular interactions in crystals is Hirshfeld surface analysis. mdpi.comresearchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can visualize and quantify intermolecular contacts. acs.org

Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and energetics of molecules and their assemblies. mdpi.comresearchgate.net Periodic DFT calculations, which account for the repeating nature of a crystal lattice, can be used to calculate total lattice energies and the energies of specific intermolecular interactions. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), often used in conjunction with DFT, analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. mdpi.comresearchgate.net The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. acs.org The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. acs.org For example, in pyridine-based hydrazone derivatives, AIM analysis revealed that the crystal structure is stabilized by a network of intra- and intermolecular hydrogen bonds. mdpi.com

Interaction Energy Calculations

To provide a more quantitative understanding of the forces holding the crystal together, the interaction energies between molecular pairs can be calculated. Methods like PIXEL calculations or DFT-based approaches can compute the total interaction energy and decompose it into physically meaningful components: coulombic, polarization, dispersion, and repulsion. acs.org This allows for a detailed assessment of the contribution of different energy components to the stability of various intermolecular contacts. While specific energy values for this compound are not available, studies on other heterocyclic compounds demonstrate the utility of this approach. For example, in a series of crystalline spiropyrrolizine compounds, PIXEL calculations showed that dispersion energies significantly influence the aggregate energy. acs.org Similarly, calculations on adducts between pyridine derivatives and osmium tetroxide have quantified the interaction energies, which are on the order of several kcal/mol. nih.gov

The table below illustrates the kind of data that can be obtained from such computational studies, using representative values from research on related pyridine and heterocyclic derivatives to exemplify the quantification of non-covalent interactions.

| Interaction Type | Compound Class | Method | Typical Interaction Energy (kcal/mol) or Contribution (%) |

| H···H Contacts | Triazolopyridazinoindoles | Hirshfeld Surface Analysis | 35-40% |

| C···H Contacts | Triazolopyridazinoindoles | Hirshfeld Surface Analysis | 20-24% |

| N···H Contacts | Triazolopyridazinoindoles | Hirshfeld Surface Analysis | 12-16% |

| O···H Contacts | Pyridine-based Hydrazone | Hirshfeld Surface Analysis | ~17% |

| N–H···O Hydrogen Bond | Pyridine-OsO₄ Adducts | DFT | -5 to -10 |

| π–π Stacking | Spiropyrrolizine Compounds | PIXEL Calculation | -10 to -15 |

These computational approaches, when applied to this compound, would enable a detailed understanding of its crystal packing. The analysis would reveal the key intermolecular interactions, such as hydrogen bonds involving the hydroxyl groups and the pyridazine nitrogen atoms, as well as potential π-stacking interactions of the aromatic ring. The quantification of these non-covalent interaction energies would provide fundamental insights into the stability and potential polymorphism of its solid-state forms.

Advanced Spectroscopic and Diffraction Methodologies for Pyridazine 4,5 Diyldimethanol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR for Core and Substituent Identification

No experimental ¹H or ¹³C NMR spectra for Pyridazine-4,5-diyldimethanol have been reported in the searched literature. Such data would be crucial for confirming the basic structure of the molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) groups of the substituents. Similarly, a ¹³C NMR spectrum would provide key information on the chemical environment of each carbon atom in the pyridazine core and the hydroxymethyl side chains.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Without primary NMR data, no 2D NMR studies such as COSY, HSQC, HMBC, or NOESY for this compound could be found. These advanced techniques are essential for unambiguously assigning proton and carbon signals, establishing the connectivity between different parts of the molecule, and, where applicable, determining its stereochemistry.

Solid-State NMR for Understanding Solid-State Forms

There is no information available regarding the solid-state NMR analysis of this compound. This technique would be valuable for studying the compound in its solid form, providing insights into polymorphism, and understanding intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation

No experimentally obtained Infrared (IR) or Raman spectra for this compound are present in the reviewed sources. Vibrational spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for O-H stretching of the alcohol groups, C-H stretching of the aromatic ring and methylene groups, and C=N and C=C stretching vibrations of the pyridazine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Specific mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, have not been detailed in the available literature. Mass spectrometry is critical for determining the molecular weight of the compound and can provide valuable structural information through the analysis of its fragmentation pathways under ionization.

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing

A crystal structure of this compound determined by single-crystal X-ray diffraction has not been published. This powerful technique would provide the definitive three-dimensional structure of the molecule, including precise bond lengths, bond angles, and details about its crystal packing and intermolecular interactions, such as hydrogen bonding. While the crystal structures of some coordination polymers involving the isomeric ligand pyrazine-2,5-diyldimethanol have been reported, this information cannot be extrapolated to the title compound.

Potential Applications in Advanced Materials Science

Development as a Building Block for Functional Polymers

The presence of two primary alcohol (-CH₂OH) functionalities allows Pyridazine-4,5-diyldimethanol to act as a diol monomer in polymerization reactions. This enables its incorporation into various polymer backbones, such as polyesters and polyurethanes, through well-established condensation chemistry. The integration of the pyridazine (B1198779) ring into the polymer chain is expected to impart unique properties, including increased thermal stability, altered solubility, and the ability to coordinate with metal ions, thereby creating functional polymers with tailored characteristics.

The reactivity of the diol groups is analogous to that of its isomers, such as Pyridine-3,5-diyldimethanol, which is recognized as a versatile building block for complex molecules and coordination polymers. smolecule.com The pyridazine moiety, being more electron-deficient than a pyridine (B92270) ring, could further influence the electronic properties and intermolecular interactions of the resulting polymers.

Integration into Novel Organic and Inorganic Hybrid Materials

This compound is an ideal candidate for constructing organic-inorganic hybrid materials, particularly coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The two nitrogen atoms of the pyridazine ring and the two oxygen atoms from the hydroxymethyl groups can collectively act as a tetradentate chelating or bridging ligand, binding to metal centers to form extended one-, two-, or three-dimensional networks.

This potential is strongly supported by research on its isomer, Pyrazine-2,5-diyldimethanol, which has been successfully used to synthesize 1D and 3D coordination polymers with various transition metals, including Cu(II), Zn(II), Hg(II), and Cd(II). mdpi.comresearchgate.net In these structures, the pyrazine (B50134) derivative acts as a versatile N,O-chelating linker. mdpi.comresearchgate.net Furthermore, research on the fused ring system, pyridazino[4,5-d]pyridazine (B3350090) , demonstrates its use as a pillar ligand to construct highly porous 3D cyanometallic frameworks that exhibit interesting physical properties like spin-crossover (SCO). mdpi.com These findings underscore the capability of the pyridazine core to form stable, extended networks with metal ions.

Role in Catalytic Systems as a Ligand or Precursor

N-heterocyclic compounds are fundamental components in the design of ligands for homogeneous and heterogeneous catalysis. mdpi.comuwo.ca this compound, with its multiple donor sites (two nitrogen, two oxygen), can function as a polydentate ligand to stabilize metal centers in catalytic complexes. The specific geometry and electronic properties of the pyridazine ring can influence the activity and selectivity of the metallic catalyst.

Its structural relative, Pyridine-3,5-diyldimethanol, is noted for its utility in synthesizing ligands for supramolecular cage architectures and as a component in catalytic systems. smolecule.com By analogy, this compound could be employed to create catalysts for a variety of organic transformations. The hydroxyl groups could also be further functionalized to create more complex and tailored ligand environments, expanding its utility as a versatile precursor in catalyst design.

Exploration in Adsorption and Separation Technologies

The development of porous materials for gas storage, separation, and purification is a critical area of materials research. nih.gov As discussed, this compound is a promising building block for MOFs. The porosity of such frameworks is key to their application in adsorption technologies.

Direct evidence for this potential comes from the study of pyridazino[4,5-d]pyridazine -based MOFs, which form 3D frameworks with a significant total solvent-accessible volume of approximately 37%. mdpi.com Such porous structures are of interest for trapping and storing small molecules. The electron-deficient and polar nature of the pyridazine ring can create specific interactions with guest molecules, potentially leading to selective adsorption of gases like carbon dioxide. The ordered pore structures and high surface area of these materials are conducive to the diffusion and capture of reactants, making them interesting for applications in gas separation or as nanoreactors. rsc.org

Mentioned Compounds

Q & A

Q. What are the common synthetic routes for preparing pyridazine-4,5-diyldimethanol derivatives, and what methodological considerations ensure reproducibility?

this compound derivatives are typically synthesized via condensation reactions. For example, pyridine-3,5-diylbis(methylene) dinicotinate (a structural analog) is prepared by reacting this compound with nicotinoyl chloride hydrochloride in dry dichloromethane using triethylamine as a base. The reaction is stirred at room temperature for 24 hours, followed by aqueous work-up and column chromatography purification . Key considerations include:

Q. How are NMR and mass spectrometry techniques applied to characterize this compound-based ligands?

Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., distinguishing methylene protons in diols) and ESI-MS for molecular weight validation. For example, in ligand synthesis, NOESY NMR is critical to resolve regioisomerism by correlating spatial proximity of protons (e.g., Ha vs. Hf in dinicotinate derivatives) .

Advanced Research Questions

Q. How does this compound coordinate with lanthanide ions, and what structural insights can X-ray crystallography provide?

Pyridazine-4,5-dicarboxylate derivatives (structurally related to diols) form stable complexes with lanthanides like praseodymium (Pr). In one study, the Pr(III) ion is 9-coordinate, bonded to five water molecules and four oxygen atoms from two pyridazine-4,5-dicarboxylate ligands. The coordination geometry is distorted orthorhombic , with bond lengths ranging from 2.45–2.65 Å for Pr–O bonds. Hydrogen bonding (O–H⋯N/O) further stabilizes the crystal lattice . Key methodological steps :

Q. What strategies address positional isomerism in pyridazine-based ligands during coordination cage design?

this compound derivatives exhibit regioisomerism when functionalized at different positions. For example, pyridine-3,5-diylbis(methylene) dinicotinate (L1) and its isomer (L2) differ in nicotinate group placement, affecting metal-ligand binding angles. To resolve isomers:

Q. How can researchers reconcile contradictory data on reaction yields when synthesizing pyridazine derivatives via one-pot vs. stepwise methods?

Discrepancies arise from competing reaction pathways. For instance:

- One-pot multicomponent reactions (e.g., using pyridazine-4,5-diamine) may yield 60–75% products but generate byproducts like imidazopyridazines .

- Stepwise condensation (e.g., esterification followed by coordination) offers higher purity (>90%) but requires rigorous solvent control . Mitigation strategies :

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Byproduct analysis : Characterize side products (e.g., via GC-MS) to adjust stoichiometry or catalysts .

Key Methodological Takeaways

- Synthesis : Prioritize anhydrous conditions and column chromatography for purity.

- Characterization : Combine NMR (NOESY), MS, and X-ray crystallography for structural certainty.

- Advanced applications : Exploit hydrogen bonding and isomerism to tune coordination geometry for catalytic or material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.